CB2 Cannabinoid Receptor Binding Affinity: Direct Comparison with Indomethacin-Derived CB2 Ligands
The target compound exhibits measurable binding affinity for the human CB2 cannabinoid receptor with a Ki of 397 nM, which is comparable to the well-characterized CB2 ligand BML-190 (indomethacin morpholinylamide, Ki = 435 nM) [1]. For CB1, the target compound shows a Ki of 1,720 nM, yielding a CB2/CB1 selectivity ratio of approximately 4.3-fold [1]. In contrast, indomethacin itself (free acid, 4-chloro isomer) lacks significant CB receptor affinity at comparable concentrations, while its morpholinylamide derivative BML-190 achieves a 50-fold selectivity (CB2 Ki = 435 nM, CB1 Ki > 20,000 nM) [2]. The 2-chloro substitution in the target compound thus produces a distinct selectivity window—moderate CB2 affinity with reduced CB1 sparing compared to the morpholinylamide, but measurable CB engagement entirely absent in the parent indomethacin.
| Evidence Dimension | CB2 receptor binding affinity (Ki) and CB2/CB1 selectivity ratio |
|---|---|
| Target Compound Data | CB2 Ki = 397 nM; CB1 Ki = 1,720 nM; selectivity ratio ≈ 4.3 |
| Comparator Or Baseline | BML-190 (indomethacin morpholinylamide): CB2 Ki = 435 nM, CB1 Ki > 20,000 nM, selectivity ratio ≈ 50; Indomethacin (parent acid): no significant CB1/CB2 binding |
| Quantified Difference | Target compound CB2 Ki is 8.7% lower (more potent) than BML-190; CB2/CB1 selectivity is ~11.6-fold lower than BML-190; CB2 affinity is gained relative to indomethacin (from inactive to Ki = 397 nM) |
| Conditions | Recombinant human CB2 and CB1 receptor binding assays; data curated by ChEMBL (CHEMBL307210) |
Why This Matters
Researchers seeking indomethacin-derived scaffolds with cannabinoid receptor modulatory activity will find the 2-chloro methyl ester offers a unique intermediate selectivity profile—gaining CB2 affinity without the extreme CB1 sparing of the morpholinylamide—useful for probing the role of CB1/CB2 balance in inflammatory pain models.
- [1] BindingDB. BDBM50287808 (CHEMBL307210): [1-(2-Chloro-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-acetic acid methyl ester. Ki data for human CB1 and CB2 receptors. View Source
- [2] Gallant M, et al. BML-190 (indomethacin morpholinylamide): a selective CB2 receptor inverse agonist. Ki values reported as CB2 = 435 nM, CB1 > 20,000 nM. Cited in: Probe Reports from the NIH Molecular Libraries Program, 2010. View Source
